N-(4-cyanophenyl)-2-(3,4-dimethylphenoxy)acetamide
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Overview
Description
N-(4-cyanophenyl)-2-(3,4-dimethylphenoxy)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyanophenyl group and a dimethylphenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-cyanophenyl)-2-(3,4-dimethylphenoxy)acetamide typically involves the reaction of 4-cyanophenylamine with 2-(3,4-dimethylphenoxy)acetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems and reactors can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the dimethylphenoxy group, leading to the formation of hydroxylated derivatives.
Reduction: The compound can be reduced at the cyanophenyl group to form the corresponding amine derivative.
Substitution: this compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Hydroxylated derivatives of the dimethylphenoxy group.
Reduction: Amine derivatives of the cyanophenyl group.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
N-(4-cyanophenyl)-2-(3,4-dimethylphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-2-(3,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The dimethylphenoxy group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
N-(4-cyanophenyl)-2-(3,4-dimethylphenoxy)acetamide can be compared with other similar compounds, such as:
N-(4-cyanophenyl)-2-(4-methylphenoxy)acetamide: This compound has a similar structure but with a single methyl group on the phenoxy ring.
N-(4-cyanophenyl)-2-(3,5-dimethylphenoxy)acetamide: This compound has dimethyl groups at different positions on the phenoxy ring.
The uniqueness of this compound lies in the specific positioning of the dimethyl groups, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(4-cyanophenyl)-2-(3,4-dimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-3-8-16(9-13(12)2)21-11-17(20)19-15-6-4-14(10-18)5-7-15/h3-9H,11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRGDNLFPMRHCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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